2-Hydroxy-7-methoxyquinoline-4-carboxylic acid
Description
2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 7, and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₁₁H₉NO₄, with a molecular weight of 235.19 g/mol. The compound’s structural complexity and functional groups make it a candidate for pharmaceutical and agrochemical applications, particularly as an intermediate in organic synthesis .
Quinoline derivatives are known for their biological activity, influenced by substituent positions and electronic properties.
Properties
IUPAC Name |
7-methoxy-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(11(14)15)5-10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGQJCUHITQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:
-
Reaction with methanol and thionyl chloride (SOCl₂) yields the methyl ester derivative .
-
Catalytic esterification using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with alcohols produces esters .
Example Reaction:
Amidation
The carboxylic acid reacts with amines to form amides, often mediated by coupling agents like HATU or DCC:
Example Conditions:
-
Reagents: NH₂Boc (tert-butoxycarbonylamine), Cs₂CO₃, Pd(OAc)₂, Xantphos .
-
Product: Protected amide derivatives for further functionalization .
Salt Formation
The acidic proton (pKa ~4–5 ) reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts .
Alkylation
The hydroxyl group undergoes alkylation with alkyl halides or sulfates under basic conditions (e.g., K₂CO₃) :
Example Reaction:
Acylation
Acetylation with acetic anhydride or acetyl chloride forms O-acetyl derivatives :
-
Used to protect the hydroxyl group during synthetic sequences.
Oxidation
The hydroxyl group can be oxidized to a carbonyl group under strong oxidants (e.g., KMnO₄), though competing ring oxidation may occur.
Demethylation of the Methoxy Group (Position 7)
The methoxy group is cleaved under acidic or reductive conditions:
-
HBr/AcOH: Demethylation yields 2-hydroxy-7-hydroxyquinoline-4-carboxylic acid.
-
BBr₃ (boron tribromide): Efficient deprotection in anhydrous conditions.
Ring Functionalization
The quinoline ring participates in electrophilic substitution, though substituents influence regioselectivity:
| Position | Reactivity | Example Reaction | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 5/8 | Moderate | Nitration | HNO₃/H₂SO₄ | Nitro derivatives | |
| 3 | Low | Sulfonation | H₂SO₄ | Sulfonic acid |
Complexation with Metals
The hydroxyl and carboxylic acid groups act as bidentate ligands for metal ions (e.g., Fe³⁺, Cu²⁺), forming stable chelates .
Example:
Thermal Decomposition
At high temperatures (>300°C), decarboxylation occurs, yielding 2-hydroxy-7-methoxyquinoline :
Critical Analysis of Reactivity
-
Steric Effects: The methoxy group at position 7 and hydroxyl group at position 2 create steric hindrance, directing reactions (e.g., alkylation) to more accessible sites .
-
Electronic Effects: Electron-withdrawing carboxylic acid deactivates the ring, limiting electrophilic substitution at positions 5 and 8 .
-
Solvent Polarity: Polar solvents (e.g., DMF) enhance SN2 reactions for alkylation .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid can target multidrug-resistant cancer cells. For instance, studies have demonstrated its efficacy in inhibiting the efflux of drugs in P-glycoprotein-positive gastric carcinoma cells, suggesting its potential as a lead compound in cancer therapeutics .
- Immunomodulation : The compound has been identified as a key scaffold for developing aminoacyl indazole immunomodulators, which show promise in treating autoimmune diseases by regulating immune responses through inhibition of specific factors like FXIIa .
2. Enzyme Inhibition Studies
- The compound's structural features allow it to interact with various enzymes, potentially acting as an inhibitor. Its mechanism of action involves binding to enzyme active sites, influencing their activity and leading to therapeutic effects. For example, it has been studied for its ability to inhibit certain metabolic pathways relevant to cancer cell survival.
3. Material Science
- In addition to its biological applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical structure allows for modifications that can enhance material properties or enable new functionalities.
Case Studies
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 2-hydroxy-7-methoxyquinoline-4-carboxylic acid and its analogs:
Key Observations:
- Substituent Positioning: The placement of -OH and -COOH groups significantly impacts electronic properties. For example, -COOH at position 4 (target compound) vs. position 3 (4-hydroxy-7-methoxyquinoline-3-carboxylic acid) alters acidity and resonance stabilization .
- Hydrogen Bonding: The hydroxyl group in the target compound improves solubility in polar solvents compared to non-hydroxylated analogs like 7-methoxyquinoline-4-carboxylic acid .
Biological Activity
2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (also known as 7-methoxy-2-hydroxyquinoline-4-carboxylic acid) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_10H_9NO_4
- Molecular Weight : 205.18 g/mol
The compound features a hydroxy group at position 2, a methoxy group at position 7, and a carboxylic acid group at position 4 of the quinoline ring. These functional groups contribute significantly to its reactivity and biological activity.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxy groups enhance binding affinity to these targets, influencing their activity and leading to various biological effects such as:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be relevant in therapeutic contexts.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. For example, it has demonstrated potent activity against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard drugs used in clinical settings .
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
Anticancer Properties
The compound has shown promise in cancer research, particularly in targeting multidrug-resistant cancer cells. Studies have reported that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. For instance, certain analogs demonstrated IC50 values ranging from 5 to 19 µM, indicating their potential as lead compounds in anticancer drug development .
Comparative Analysis with Related Compounds
When compared to other quinoline derivatives, such as 2-Hydroxyquinoline-4-carboxylic acid and 7-Methoxyquinoline-4-carboxylic acid, the presence of both hydroxy and methoxy groups in this compound enhances its versatility in terms of chemical modifications and biological interactions. This structural uniqueness contributes to its enhanced reactivity and stability.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Hydroxy at position 2; Methoxy at position 7 | Antimicrobial; Anticancer |
| 2-Hydroxyquinoline-4-carboxylic acid | Lacks methoxy group | Reduced binding properties |
| 7-Methoxyquinoline-4-carboxylic acid | Lacks hydroxy group | Altered chemical behavior |
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of various quinoline derivatives on multidrug-resistant gastric carcinoma cells. The results indicated that certain derivatives of this compound were significantly more potent than traditional chemotherapeutics like cisplatin .
- Antiviral Activity : In vitro studies have shown that derivatives of this compound exhibit antiviral activity against dengue virus serotype 2 (DENV2), highlighting its potential role in developing antiviral therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid?
- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media (e.g., phenylacetic acid with sodium acetate). Adjustments may be needed for the 7-methoxy substituent .
- Acylation and Cyclization : Use methyl malonyl chloride with triethylamine to acylate intermediates like 4,5-dimethoxy-methylanthranilate, followed by base-catalyzed cyclization .
- Chlorination : POCl₃ in DMF for converting hydroxyl to chloro intermediates, monitored via LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy at C7 and hydroxyl at C2).
- LC-MS : Monitors reaction progress and verifies molecular weight (e.g., [M+H]⁺ at m/z 220.19) .
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, as demonstrated for quinoline-4-carboxylic acid analogs .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Adjust pH to deprotonate the carboxylic acid group for aqueous work .
- Storage : Keep in airtight containers under dry, ventilated conditions to prevent hydrolysis or oxidation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Maintain 100°C during chlorination to minimize byproducts .
- Catalyst Screening : Test bases (e.g., NaOAc vs. KOH) in the Pfitzinger reaction to enhance regioselectivity for the 7-methoxy group .
- Scale-Up Strategies : Use continuous flow reactors to improve mixing and reduce side reactions in large-scale synthesis .
Q. What mechanistic insights govern its reactivity in oxidation and substitution reactions?
- Oxidation : Methoxy groups at C7 stabilize electron-deficient intermediates, favoring quinone formation with KMnO₄ or CrO₃ .
- Substitution : Nucleophilic attack at C4-carboxylic acid requires activation via esterification (e.g., methyl ester formation) .
Q. How is the compound evaluated for biological activity in medicinal chemistry?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols .
- Antioxidant Activity : ABTS radical scavenging assays quantify electron-donating capacity, with IC₅₀ values compared to standards like Trolox .
- Molecular Docking : Simulate binding to target proteins (e.g., topoisomerases) using software like AutoDock to prioritize derivatives .
Methodological Notes
- Contradiction Handling : While the 6-methoxy analog (CAS 32431-29-1) is well-documented, the 7-methoxy variant may require tailored synthetic protocols due to steric and electronic differences .
- Safety Protocols : Use flame-retardant lab coats and inspect gloves for integrity when handling corrosive reagents like POCl₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
